N-(2,4-Difluorophenyl)maleamic acid
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Overview
Description
“N-(2,4-Difluorophenyl)maleamic acid” is a synthetic molecule with promising applications in various fields of research and industry. It is used as a laboratory chemical and for the manufacture of substances . The molecular formula of this compound is C10H7F2NO3 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a maleamic acid group attached to a 2,4-difluorophenyl group . The molecular weight of this compound is 227.16 g/mol .Physical and Chemical Properties Analysis
“this compound” has a melting point of 195°C . The density of this compound is 1.492g/cm3, and its boiling point is 415.9°C at 760 mmHg .Scientific Research Applications
NMR Studies of Phencyclone Adducts
A study by Marshall et al. (2004) employed NMR methods to investigate hindered rotations and magnetic anisotropy in Diels–Alder adducts of phencyclone, using symmetrically substituted N-aryl maleimides, including variants such as N-(4-bromo-2,6-difluorophenyl)maleimide. These investigations provide insights into the dynamic behavior of these compounds under varying conditions (Marshall et al., 2004).
Graft Copolymerization Studies
Huang et al. (2005) studied the graft copolymerization of N-maleamic acid-chitosan and butyl acrylate, using gamma-ray irradiation. This research contributes to the understanding of the synthesis and properties of graft copolymers, potentially useful in various applications (Huang et al., 2005).
Design and Synthesis of Polymaleimides
Research by Huseeni and Al-Azzawi (2021) involved the design and synthesis of new polymaleimides containing maleimide ring, Schiff base, and citraconamic acid. These polymers show potential for wide applications due to their good fusibility and solubility (Huseeni & Al-Azzawi, 2021).
Synthesis and Structure Analysis
A study by Xiao (2011) on N-(Dehydroabietyl)maleamic acid provides detailed characterization of its structure using IR, NMR, and X-ray crystallography. Understanding the molecular structure of such compounds is crucial for their application in various scientific fields (Xiao, 2011).
Electropolymerization for Corrosion and Antibacterial Action
Mohammed and Saleh (2022) explored the electropolymerization of N-(1, 3-thiazo-2-yl) maleamic acid for creating protective coatings against corrosion and for antibacterial action. Such applications demonstrate the versatility of maleamic acid derivatives in materials science (Mohammed & Saleh, 2022).
Preparation of Bioactive Polymers
Research by Ali et al. (2014, 2017) on the preparation of poly (N-imidazolyl maleamic acid) indicates the potential of these compounds in the development of bioactive materials, useful in various biomedical applications (Ali et al., 2014), (Ali et al., 2017).
pH-Dependent Hydrolysis Profiles
Su et al. (2017) investigated the pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids, highlighting their applications in smart delivery systems and controlled release mechanisms (Su et al., 2017).
Safety and Hazards
“N-(2,4-Difluorophenyl)maleamic acid” is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Safety measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,4-Difluorophenyl)maleamic acid involves the reaction of 2,4-difluoroaniline with maleic anhydride to form N-(2,4-difluorophenyl)maleimide, which is then hydrolyzed to N-(2,4-difluorophenyl)maleamic acid.", "Starting Materials": [ "2,4-difluoroaniline", "maleic anhydride", "acetic acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 2,4-difluoroaniline (1.0 eq) and maleic anhydride (1.0 eq) in acetic acid and heat the mixture to 80-90°C for 2-3 hours.", "Step 2: Cool the reaction mixture to room temperature and add water to precipitate N-(2,4-difluorophenyl)maleimide.", "Step 3: Collect the precipitate by filtration and wash it with water.", "Step 4: Dissolve N-(2,4-difluorophenyl)maleimide in sodium hydroxide solution and heat the mixture to 80-90°C for 2-3 hours to hydrolyze it to N-(2,4-difluorophenyl)maleamic acid.", "Step 5: Cool the reaction mixture to room temperature and acidify it with hydrochloric acid to precipitate N-(2,4-difluorophenyl)maleamic acid.", "Step 6: Collect the precipitate by filtration, wash it with water, and dry it under vacuum." ] } | |
CAS No. |
6954-64-9 |
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]cyclohexanamine |
InChI |
InChI=1S/C14H21NO/c1-16-14-10-6-5-7-12(14)11-15-13-8-3-2-4-9-13/h5-7,10,13,15H,2-4,8-9,11H2,1H3 |
InChI Key |
UTJDSLDBTMBTJA-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)NC(=O)/C=C\C(=O)O |
SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C=CC(=O)O |
Canonical SMILES |
COC1=CC=CC=C1CNC2CCCCC2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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